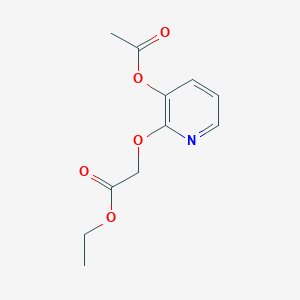
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine
描述
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine is an organic compound with the molecular formula C11H13NO5 It is a derivative of pyridine, characterized by the presence of acetoxy, ethoxycarbonyl, and methoxy functional groups
准备方法
The synthesis of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Esterification: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate and a base such as triethylamine.
Methoxylation: The final step involves the methoxylation of the pyridine ring, typically using methanol and a suitable acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the acetoxy or ethoxycarbonyl groups under appropriate conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex pyridine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and as a building block in the production of various organic compounds.
作用机制
The mechanism of action of 3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine involves its interaction with specific molecular targets. The acetoxy and ethoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The methoxy group can also modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and efficacy.
相似化合物的比较
3-Acetoxy-2-(ethoxycarbonyl)methoxypyridine can be compared with other pyridine derivatives such as:
3-Acetoxy-2-methoxypyridine: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.
2-Ethoxycarbonyl-3-methoxypyridine:
3-Methoxy-2-(ethoxycarbonyl)pyridine: Similar structure but without the acetoxy group, influencing its chemical behavior and applications.
The presence of all three functional groups in this compound makes it unique and versatile for various applications in research and industry.
属性
IUPAC Name |
ethyl 2-(3-acetyloxypyridin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-15-10(14)7-16-11-9(17-8(2)13)5-4-6-12-11/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBVGEUEVNUENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC=N1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


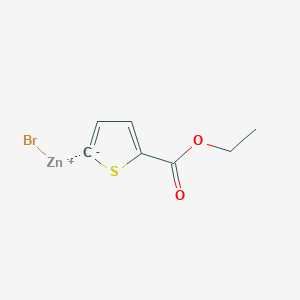
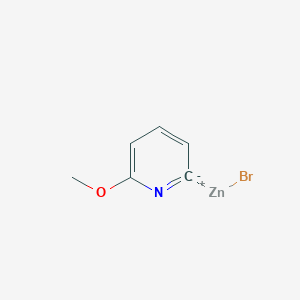
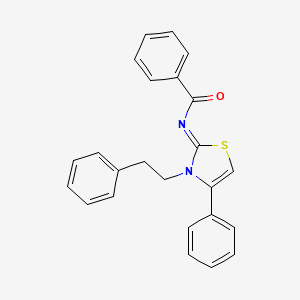
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)
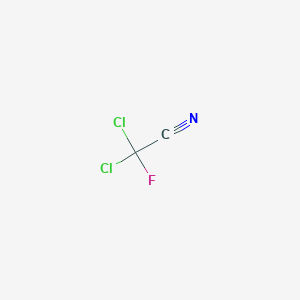
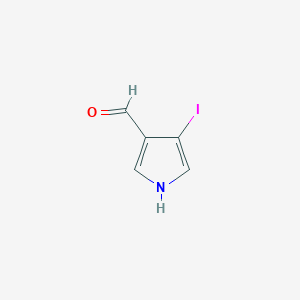
![Thiazolo[4,5-h]isoquinoline](/img/structure/B3262242.png)
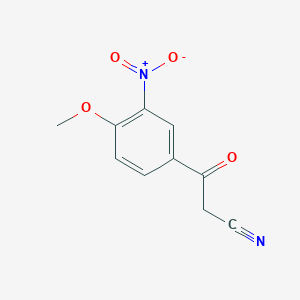
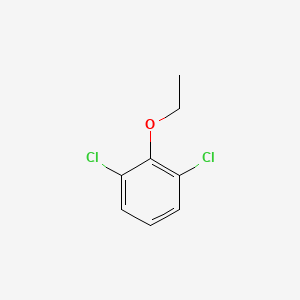
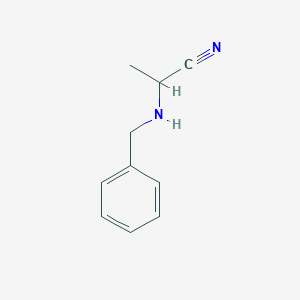
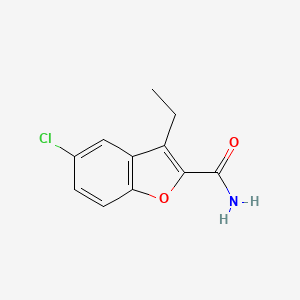
![6-Bromo-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinoline-4-carboxylic acid](/img/structure/B3262289.png)
